(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
Description
Introduction to Benzothiazole-Chromene Hybrid Molecules
Historical Development of Hybrid Pharmacophore Approach
The hybrid pharmacophore strategy emerged in the late 20th century as a response to the limitations of single-target drug design. By combining bioactive moieties, researchers aimed to enhance efficacy, reduce resistance, and exploit synergistic effects. Early successes in oncology, such as imatinib hybrids, validated this approach, leading to its application in heterocyclic chemistry. Benzothiazole-chromene conjugates gained prominence post-2000, particularly after advances in multi-component reactions enabled efficient synthesis of complex hybrids. The development of catalytic methods, including DBU-mediated three-component reactions, allowed precise incorporation of substituents at critical positions on both rings.
Significance of Benzothiazole and Chromene Moieties in Medicinal Chemistry
Benzothiazoles are privileged structures in drug discovery, with demonstrated:
- Antitumor activity : Via topoisomerase inhibition and reactive oxygen species (ROS) generation.
- Antimicrobial properties : Through membrane disruption and enzyme inhibition.
Chromenes contribute:
- Antioxidant capacity : Via radical scavenging mediated by the 4-oxo group.
- Anti-inflammatory effects : Through COX-2 and LOX pathway modulation.
The conjugation of these systems creates molecules with enhanced pharmacokinetic profiles. For instance, chromene’s oxygen heteroatom improves solubility, countering benzothiazole’s hydrophobicity.
Rationale for the Development of Benzothiazole-Chromene Conjugates
Three key factors drive the design of these hybrids:
- Synergistic targeting : Chromenes’ antioxidant activity may mitigate oxidative stress induced by benzothiazoles’ ROS-generating mechanisms.
- Structural complementarity : The planar benzothiazole aligns with chromene’s flat geometry, facilitating DNA intercalation.
- Metabolic stability : Hybridization reduces Phase I metabolism rates compared to parent compounds, as demonstrated in analogs with halogen substituents.
Structural Characteristics of (Z)-N-(6-Bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
Molecular Architecture
The compound features:
- Benzothiazole core : Substituted with bromo (C6) and methyl (C3) groups. Bromine enhances electrophilicity for nucleophilic attack in biological systems, while methyl improves lipophilicity.
- 4-Oxo-chromene system : The keto group at C4 stabilizes the enol tautomer, enabling hydrogen bonding with target proteins.
- Amide linker : Adopts a Z-configuration, enforcing planarity between the heterocycles (dihedral angle <10°), as observed in crystallographic studies of analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN₂O₃S |
| Molecular Weight | 449.31 g/mol |
| Key Functional Groups | 4-Oxo, carboxamide, bromo, methyl |
Stereoelectronic Features
- Conjugation : Extended π-system across benzothiazole-chromene axis (λₘₐₓ ≈ 320 nm).
- Substituent Effects :
Supramolecular Interactions
X-ray crystallography of analogous compounds reveals:
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3S/c1-21-12-7-6-10(19)8-16(12)25-18(21)20-17(23)15-9-13(22)11-4-2-3-5-14(11)24-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZHICTXFLKFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one. This intermediate is then reacted with appropriate reagents to introduce the chromene carboxamide group.
-
Preparation of 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one
Starting Material: 2-amino-5-bromobenzenethiol
Reagent: Phosgene (COCl2)
Solvent: Toluene
Conditions: Room temperature
-
Formation of this compound
Intermediate: 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one
Reagents: Propargyl bromide, aryl azides
Catalyst: Copper
Conditions: One-pot reaction
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the benzo[d]thiazole moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery.
Medicine
In medicine, this compound has been studied for its anticancer and antibacterial properties. Research has shown that derivatives of this compound can inhibit the growth of cancer cells and bacteria, making it a potential therapeutic agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation. In bacteria, it could disrupt cell wall synthesis or other vital processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s bioactivity and crystallographic behavior can be contextualized by comparing it with analogs sharing core structural motifs, such as benzothiazoles, chromenes, or related fused heterocycles. Below is a detailed analysis:
Benzothiazole-Chromene Hybrids
A structurally related compound, 3-(6-bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione , shares the 6-bromo-4-oxochromene moiety but replaces the benzo[d]thiazole with a benzothiadiazine ring. Key differences include:
- Hydrogen-bonding networks : The benzothiadiazine ring forms intramolecular N–H···O bonds, enhancing crystallinity, whereas the benzo[d]thiazole in the target compound may prioritize C–H···O or π-π stacking interactions due to its Z-configuration .
- Biological relevance : Benzothiadiazines are associated with antidiabetic and antimicrobial activities, while benzothiazoles are explored for anticancer and anti-inflammatory effects, suggesting divergent therapeutic applications despite structural overlap .
Nitro-Substituted Heterocycles
Nitroimidazole and nitrofuryl derivatives (e.g., 4b, 4f, 4g ) highlight the role of electron-withdrawing substituents:
- Activity modulation : Nitro groups at specific positions enhance antimycobacterial activity, analogous to how the 6-bromo substituent in the target compound may improve binding affinity or metabolic stability .
Chromene-Based Analogues
Chromene derivatives lacking bromine (e.g., 4a, 4d, 4e in ) exhibit reduced activity, underscoring the importance of halogenation at position 4. For instance:
- Steric effects : The 3-methyl group on the benzothiazole may shield reactive sites, reducing off-target interactions compared to unsubstituted analogs .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Hydrogen bonding vs.
- Z-configuration effects : The imine’s geometry may restrict rotational freedom, favoring pre-organized binding conformations, as seen in rigidified benzothiadiazines .
- SAR trends : Bromine substitution at position 6 correlates with enhanced activity in chromene derivatives, mirroring the role of nitro groups in nitrofurans .
Biological Activity
(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its pharmacological potential, and a chromene moiety, which enhances its bioactivity. The aim of this article is to present a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic compound contributing to biological activity. |
| Chromene Moiety | Enhances interaction with biological targets. |
| Bromo Group | Increases lipophilicity and may enhance cellular uptake. |
| Carboxamide Group | Involved in hydrogen bonding with biological receptors. |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other thiazole derivatives that target glycogen synthase kinase 3β (GSK-3β), which has implications in cancer and neurodegenerative diseases .
- Receptor Modulation : Interaction with various receptors can lead to modulation of signaling pathways, potentially influencing cell growth and apoptosis.
- Antioxidant Activity : Compounds containing thiazole and chromene structures have been reported to exhibit antioxidant properties, which could contribute to their therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antitumor Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole-containing compounds have shown significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range . The presence of electron-donating groups, such as methyl or methoxy groups, has been correlated with increased activity.
Anticonvulsant Properties
Thiazole derivatives have also been evaluated for anticonvulsant activity. Some studies indicate that modifications to the thiazole ring can enhance efficacy against seizure models .
Antimicrobial Activity
The complex structure of this compound suggests potential antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth, possibly through interference with bacterial enzyme systems.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The position and nature of substituents on the thiazole and chromene rings significantly influence biological activity.
- Functional Group Interactions : The presence of functional groups such as carboxamides enhances hydrogen bonding capabilities, improving binding affinity to target proteins.
- Lipophilicity : The introduction of bromine at the 6-position increases lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- GSK-3β Inhibition : A related study demonstrated that thiazole derivatives effectively inhibited GSK-3β, leading to increased levels of phosphorylated GSK-3β in neuroblastoma cells .
- Cytotoxicity Assays : In vitro assays showed that thiazole-containing compounds displayed IC50 values ranging from 1 µM to 10 µM against various cancer cell lines, indicating strong anticancer potential .
Q & A
Q. Table 1: Cytotoxicity of Structural Analogs
| Compound (Substituent) | IC₅₀ (MCF-7, μM) | Solubility (mg/mL) |
|---|---|---|
| Br (Target compound) | 12.3 ± 1.5 | 0.8 |
| Cl (Analog ) | 18.9 ± 2.1 | 1.2 |
| F (Analog ) | 24.5 ± 3.0 | 1.5 |
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of topoisomerase II (PDB: 1ZXM). The chromene core shows π-π stacking with DNA bases, while the bromine forms halogen bonds with Arg503 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. The benzothiazole moiety induces conformational changes in the ATP-binding pocket .
- Pharmacophore Modeling : Identify critical features: (1) chromene C=O (H-bond acceptor), (2) Br (hydrophobic), (3) amide NH (H-bond donor) .
Advanced: How to design experiments to study tautomerization between Z/E isomers?
Methodological Answer:
- Variable-Temperature NMR : Acquire ¹H NMR in DMSO-d₆ from 25°C to 80°C. Monitor NH proton shifts; Z-isomer shows downfield shift (~12.5 ppm) due to intramolecular H-bonding .
- UV-Vis Spectroscopy : Track λ_max changes (300–400 nm) in ethanol vs. hexane. Z-isomer exhibits a bathochromic shift in polar solvents .
- Crystallography : Solve single-crystal structures (e.g., SHELX ) to confirm configuration. Use slow evaporation from DMF/EtOH (80:20) for crystal growth .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C; UV exposure degrades the chromene core .
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the amide bond .
- Oxidation Prevention : Purge vials with N₂ gas; the benzothiazole sulfur is prone to oxidation .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) in PBS .
- Prodrug Design : Synthesize phosphate esters at the chromene C4-OH to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
